molecular formula C4H4BBrO2S B3198211 (5-Bromothiophen-3-yl)boronic acid CAS No. 101084-18-8

(5-Bromothiophen-3-yl)boronic acid

Cat. No.: B3198211
CAS No.: 101084-18-8
M. Wt: 206.86 g/mol
InChI Key: AVBLJDKWBHBTOD-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both bromine and boronic acid functional groups in this compound makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothiophen-3-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-bromothiophene using a palladium-catalyzed reaction. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base. The reaction is carried out in a mixture of ethanol, water, and toluene at elevated temperatures (around 110°C) for an extended period .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate and other strong bases are used to facilitate the reactions.

    Solvents: Mixtures of ethanol, water, and toluene are often employed to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Bromothiophen-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The bromine atom in the thiophene ring can also participate in substitution reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-3-yl)boronic acid
  • (5-Iodothiophen-3-yl)boronic acid
  • (5-Fluorothiophen-3-yl)boronic acid

Uniqueness

(5-Bromothiophen-3-yl)boronic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules. Additionally, the boronic acid group enhances its utility in cross-coupling reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

(5-bromothiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBLJDKWBHBTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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